molecular formula C17H27N3O6 B2683194 Tert-butyl 4-(2-((2-(2,4-dioxooxazolidin-3-yl)ethyl)amino)-2-oxoethyl)piperidine-1-carboxylate CAS No. 2034464-84-9

Tert-butyl 4-(2-((2-(2,4-dioxooxazolidin-3-yl)ethyl)amino)-2-oxoethyl)piperidine-1-carboxylate

Cat. No. B2683194
CAS RN: 2034464-84-9
M. Wt: 369.418
InChI Key: CYDOCPPZBXRLQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-((2-(2,4-dioxooxazolidin-3-yl)ethyl)amino)-2-oxoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H27N3O6 and its molecular weight is 369.418. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

Tert-butyl 4-(2-((2-(2,4-dioxooxazolidin-3-yl)ethyl)amino)-2-oxoethyl)piperidine-1-carboxylate and its derivatives are utilized in various synthetic processes. For instance, tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates are prepared for the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, which are significant in developing cis-4-hydroxy delta-lactams with good yield and stereoselectivity (Marin et al., 2004). Similarly, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative, is synthesized for its role as an important intermediate in biologically active compounds like crizotinib (Kong et al., 2016).

Application in Synthesis of Bioactive Compounds

The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, exemplifies its use in creating compounds with a bicyclo[2.2.2]octane structure, incorporating a lactone moiety and a piperidine ring. Such compounds are crucial for understanding molecular structures and for potential applications in medicinal chemistry (Moriguchi et al., 2014).

Radical Addition Reactions

Tert-butylperoxy-2-ethylhexanoate (TBPEH) and tert-butyl peroxybenzoate (TBPB) are used in the radical acylation of allyl ester with benzaldehyde to synthesize new carbonyl-containing compounds. This process, which involves solvent-free and metal-free conditions, is compatible with different groups and is significant for the synthesis of lactone, piperidine, tetrazole, and oxazole (Sun et al., 2022).

Asymmetric Synthesis and Antagonists

Efficient asymmetric synthesis of compounds like 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, useful for the synthesis of nociceptin antagonists, highlights the relevance of these compounds in developing new pharmaceuticals (Jona et al., 2009).

properties

IUPAC Name

tert-butyl 4-[2-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylamino]-2-oxoethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O6/c1-17(2,3)26-15(23)19-7-4-12(5-8-19)10-13(21)18-6-9-20-14(22)11-25-16(20)24/h12H,4-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDOCPPZBXRLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCCN2C(=O)COC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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